molecular formula C16H19NO4 B7595458 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid

3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid

Cat. No. B7595458
M. Wt: 289.33 g/mol
InChI Key: OUXVDFJCDYJOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid, also known as DIOCA, is a chemical compound that has been widely studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can alter the expression of genes that are involved in disease development and progression.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer research, this compound has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance, which can help to prevent the development of diabetes. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid-beta, which can help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways, which can help to reduce the risk of side effects. Additionally, this compound has been found to have a relatively low toxicity, which makes it a potentially safe and effective treatment option. However, one of the limitations of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid, including the development of new synthetic methods for producing this compound, the identification of new disease targets for this compound, and the evaluation of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in clinical settings.

Synthesis Methods

The synthesis of 3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid involves the reaction of 2-(2,3-dihydro-1H-inden-5-yl)acetic acid with oxalyl chloride, followed by the addition of 3-amino-2,2-dimethylpropanoic acid and triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(17-16(15(19)20)6-7-21-10-16)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8H,1-3,6-7,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXVDFJCDYJOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)NC3(CCOC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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